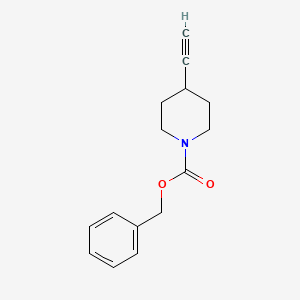![molecular formula C11H17N2NaO2S B1412888 Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2060006-13-3](/img/structure/B1412888.png)
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Übersicht
Beschreibung
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 2060006-13-3 . It has a molecular weight of 264.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code would be needed.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like solubility, melting point, or spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Overview
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is a compound that, due to its complex structure, might be involved in various scientific research areas. However, specific applications of this exact compound in scientific research are not directly found in the available literature. Instead, the research implications of similar compounds, such as sodium acetate and its relevance in various scientific contexts, provide insight into potential applications. These applications span across microbiology, food safety, psychiatry, and energy storage technologies, reflecting the broad utility of sodium-based compounds in scientific research.
Microbial Food Safety
Sodium acetate, a related compound, shows significant antimicrobial properties, contributing to the microbial safety and quality of foods. Its efficacy against pathogenic and spoilage microorganisms highlights its importance in food preservation and safety (Taormina, 2010).
Psychiatry and Neurobiology
In psychiatry, sodium-based compounds have been investigated for their therapeutic potential. Sodium acetate's structural analog, tianeptine, a compound with antidepressant and anxiolytic properties, offers insights into the neurobiological mechanisms underlying mood, anxiety, and emotional learning. This underscores the relevance of sodium compounds in developing psychiatric treatments (McEwen & Olié, 2005).
Energy Storage
Sodium acetate trihydrate (SAT) is explored as a flexible and reliable thermal energy storage material. Its properties, such as high energy storage density and the ability to store heat almost loss-free, make it an ideal candidate for enhancing energy systems, particularly in harnessing renewable energies like solar power (Wang et al., 2021).
Fermentation and Yeast Response
In the context of Saccharomyces cerevisiae, sodium acetate acts as an inhibitor/stressor, affecting fermentation processes. Understanding the yeast's cellular response to sodium acetate, including pathways like the HOG and Rim101 pathways, can significantly impact industrial yeast strain engineering for bioethanol and biofuel production (Watcharawipas et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2-[2-(3-methylpentan-2-ylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARYFOFGNFXNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC1=NC(=CS1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)




